

Docking Studies of 1,4-Benzodiazepine-2,5-diones: A Comparative Guide

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Compound of Interest

Compound Name: *3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies involving 1,4-benzodiazepine-2,5-diones and their interactions with various protein targets. The following sections present quantitative data from cited studies, detail a representative experimental protocol for such computational analyses, and visualize key biological pathways and experimental workflows.

Comparative Analysis of Binding Affinities

The following table summarizes the reported binding affinities and interaction data for various 1,4-benzodiazepine-2,5-dione derivatives with their respective protein targets. This data is crucial for understanding the structure-activity relationships (SAR) and for the development of more potent and selective inhibitors.

Compound ID/Series	Target Protein	Docking Software/Method	Reported Binding Affinity/Metric	Key Interacting Residues	Reference
1,4-Benzodiazepine-2,5-dione Series	HDM2	Discovery Studio 2.1 (CDOCKER)	Minimized CDOCKER Interaction Energies	HIS96 (π - π interaction)	[1] [2]
Sub-micromolar antagonists	HDM2	Thermofluor, Fluorescence Polarization	FP IC ₅₀ = 0.7 μ M	p53-binding pocket	[3] [4]
Compounds 4h and 4f	Enoyl Acyl Carrier Protein (InhA)	Not Specified	MIC values of 1.55 and 2.87 μ g/mL	Not Specified	[5] [6]
Compound 52b	Not Specified (Protein Synthesis Inhibitor)	Not Specified	Average GI ₅₀ = 0.24 μ M	Not Specified	[7]
Imidazodiazepines and Benzodiazepines	GABAA Receptors	Not Specified	11-fold gain in α 5 binding selectivity	α 1 Histidine 102	[8]
BZD Derivative (26bh)	NOD1/NOD2	Not Specified	Not Specified	Not Specified	[9]

Experimental Protocols: A Representative Molecular Docking Workflow

This section outlines a typical workflow for performing molecular docking studies, synthesized from common practices and available literature. This protocol is intended as a general guide and may require optimization based on the specific target and software used.

Objective: To predict the binding mode and estimate the binding affinity of a 1,4-benzodiazepine-2,5-dione derivative with a target protein.

Materials:

- Software:
 - Molecular visualization software (e.g., UCSF Chimera, PyMOL)
 - Molecular docking software (e.g., AutoDock Vina, Discovery Studio)
 - Ligand preparation software (e.g., ChemDraw, Avogadro)
- Input Files:
 - 3D structure of the target protein (e.g., from the Protein Data Bank - PDB)
 - 3D structure of the 1,4-benzodiazepine-2,5-dione ligand

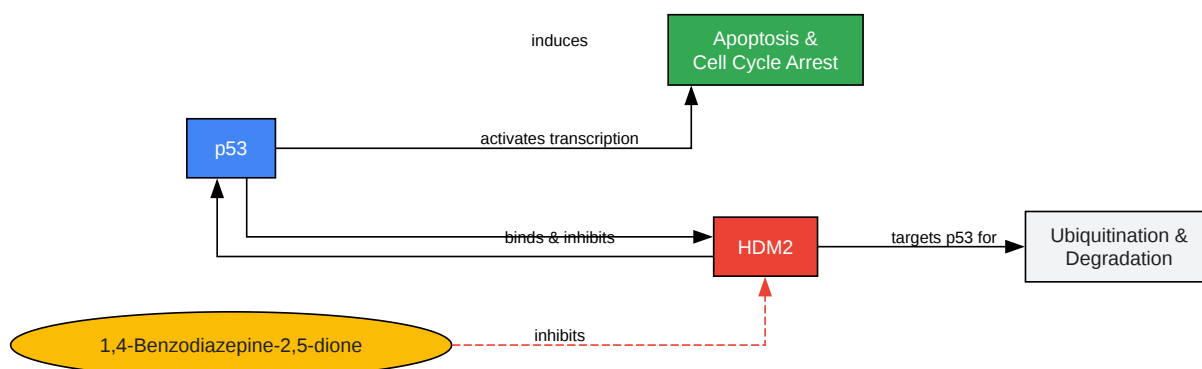
Methodology:

- Protein Preparation:
 - Download the crystal structure of the target protein from the PDB.
 - Using molecular visualization software, remove water molecules, co-factors, and any existing ligands from the protein structure.
 - Add polar hydrogens and assign atomic charges (e.g., Kollman charges).
 - Save the prepared protein in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).
- Ligand Preparation:
 - Draw the 2D structure of the 1,4-benzodiazepine-2,5-dione derivative and convert it to a 3D structure.
 - Perform energy minimization of the ligand structure using a suitable force field.

- Define the rotatable bonds of the ligand.
- Save the prepared ligand in the appropriate format (e.g., .pdbqt).
- Docking Simulation:
 - Define the binding site on the target protein. This can be done by specifying the coordinates of a known binding pocket or by defining a grid box encompassing the region of interest.
 - Set the parameters for the docking algorithm (e.g., genetic algorithm parameters, number of runs).
 - Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site and calculate a corresponding binding score for each pose.
- Analysis of Results:
 - Analyze the predicted binding poses and their corresponding scores. The pose with the lowest binding energy is typically considered the most favorable.
 - Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π - π stacking.
 - Validate the docking protocol by re-docking a known co-crystallized ligand and comparing the predicted pose with the experimental structure.

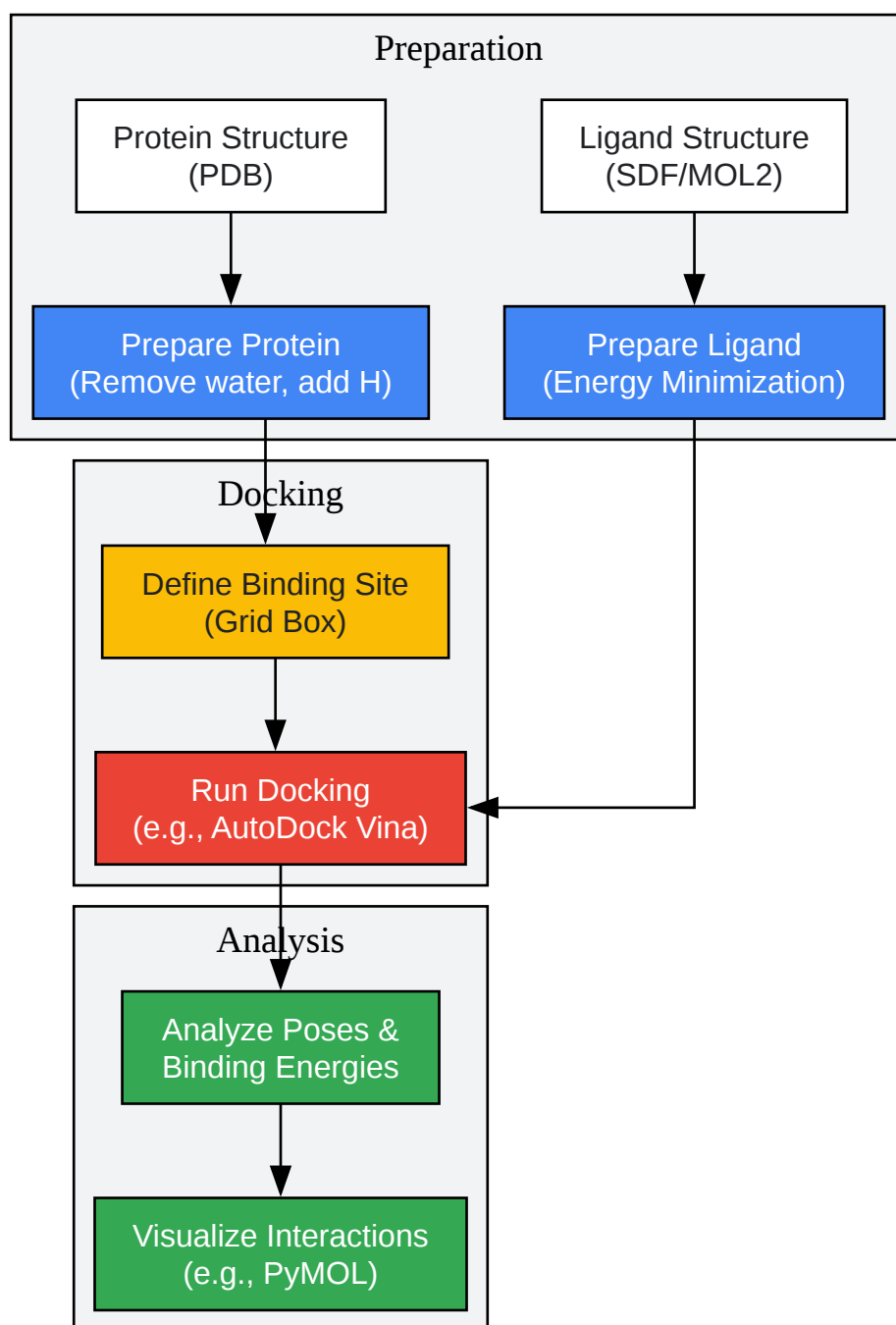
Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving a target protein of 1,4-benzodiazepine-2,5-diones and a typical experimental workflow for docking studies.



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Caption: The p53-HDM2 signaling pathway and the inhibitory action of 1,4-benzodiazepine-2,5-diones.



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Caption: A generalized workflow for molecular docking studies.

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